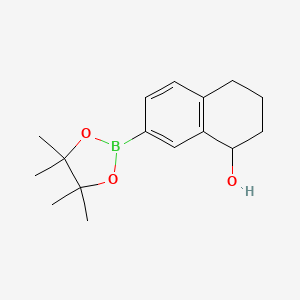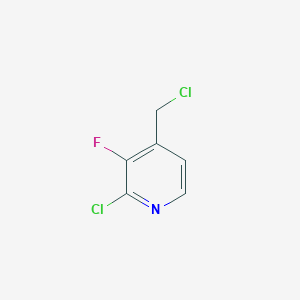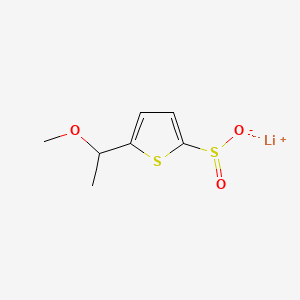
Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate: is an organosulfur compound with the molecular formula C7H9LiO3S2 This compound features a thiophene ring substituted with a methoxyethyl group and a sulfinate group, coordinated with a lithium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate typically involves the lithiation of a thiophene derivative followed by sulfonation. One common method includes the reaction of 2-bromo-thiophene with n-butyllithium at low temperatures (around -78°C) to achieve lithium-bromine exchange. The resulting 2-lithiothiophene can then be reacted with a sulfonating agent such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to yield the desired sulfinate compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfonate.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It is also utilized in the development of new materials with unique electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including organic semiconductors and corrosion inhibitors .
Wirkmechanismus
The mechanism by which Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to form a wide range of products. The thiophene ring provides stability and electronic properties that are beneficial in material science applications .
Vergleich Mit ähnlichen Verbindungen
Sodium 5-(1-methoxyethyl)thiophene-2-sulfinate: Similar structure but with sodium instead of lithium.
5-(1-methoxyethyl)thiophene-2-sulfonate: Oxidized form of the sulfinate compound.
2-bromo-5-(1-methoxyethyl)thiophene: Precursor in the synthesis of the sulfinate compound.
Uniqueness: Lithium(1+) 5-(1-methoxyethyl)thiophene-2-sulfinate is unique due to the presence of the lithium ion, which can influence the reactivity and stability of the compound. The combination of the methoxyethyl group and the sulfinate group on the thiophene ring also provides distinct electronic properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C7H9LiO3S2 |
|---|---|
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
lithium;5-(1-methoxyethyl)thiophene-2-sulfinate |
InChI |
InChI=1S/C7H10O3S2.Li/c1-5(10-2)6-3-4-7(11-6)12(8)9;/h3-5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
FNMFQIXFEHWWQP-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C1=CC=C(S1)S(=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


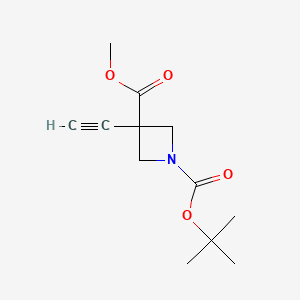
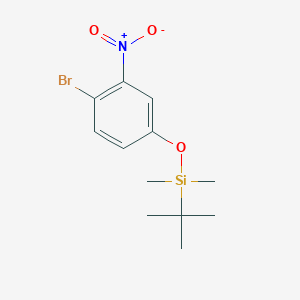
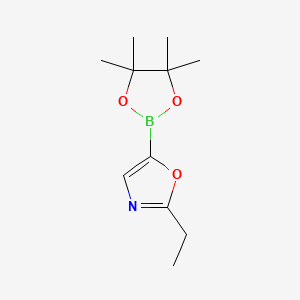

![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
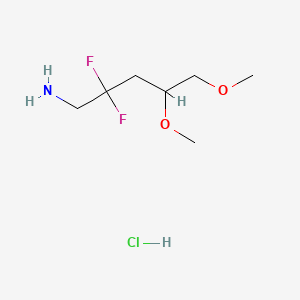

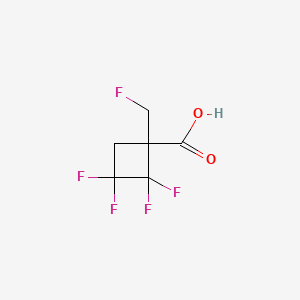
![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)

